molecular formula C16H17N3O3S B6807330 Cyclopropyl-(3-isoquinolin-5-ylsulfonylimidazolidin-1-yl)methanone

Cyclopropyl-(3-isoquinolin-5-ylsulfonylimidazolidin-1-yl)methanone

Cat. No.: B6807330
M. Wt: 331.4 g/mol
InChI Key: DOUIBFNNKUFTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-(3-isoquinolin-5-ylsulfonylimidazolidin-1-yl)methanone is a complex organic compound featuring a cyclopropyl group, an isoquinoline moiety, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(3-isoquinolin-5-ylsulfonylimidazolidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:

    Formation of the Isoquinoline Sulfonyl Chloride: This step involves the sulfonylation of isoquinoline using chlorosulfonic acid to form isoquinolin-5-ylsulfonyl chloride.

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Imidazolidinone Formation: The imidazolidinone ring is typically formed by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Final Coupling: The final step involves coupling the cyclopropyl and isoquinolin-5-ylsulfonylimidazolidinone intermediates under conditions that promote the formation of the methanone linkage, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(3-isoquinolin-5-ylsulfonylimidazolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, Cyclopropyl-(3-isoquinolin-5-ylsulfonylimidazolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl-(3-isoquinolin-5-ylsulfonylimidazolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl-(3-quinolin-5-ylsulfonylimidazolidin-1-yl)methanone: Similar structure but with a quinoline moiety instead of isoquinoline.

    Cyclopropyl-(3-pyridin-5-ylsulfonylimidazolidin-1-yl)methanone: Contains a pyridine ring instead of isoquinoline.

Uniqueness

Cyclopropyl-(3-isoquinolin-5-ylsulfonylimidazolidin-1-yl)methanone is unique due to the presence of the isoquinoline moiety, which can confer different biological activities compared to its analogs. The specific arrangement of functional groups in this compound may result in distinct reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

cyclopropyl-(3-isoquinolin-5-ylsulfonylimidazolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-16(12-4-5-12)18-8-9-19(11-18)23(21,22)15-3-1-2-13-10-17-7-6-14(13)15/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUIBFNNKUFTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(C2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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